molecular formula C15H17NO3S B2537609 (E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide CAS No. 2035018-15-4

(E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide

Cat. No.: B2537609
CAS No.: 2035018-15-4
M. Wt: 291.37
InChI Key: YZXWIWRFQLQZMF-QPJJXVBHSA-N
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Description

This compound features an acrylamide backbone with a furan-2-yl group at the α,β-unsaturated position and a thiophen-2-yl moiety substituted with a 1-hydroxyethyl group on the ethyl side chain.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-11(17)14-6-5-13(20-14)8-9-16-15(18)7-4-12-3-2-10-19-12/h2-7,10-11,17H,8-9H2,1H3,(H,16,18)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXWIWRFQLQZMF-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C=CC2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(S1)CCNC(=O)/C=C/C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates, followed by their coupling through acryloylation. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. The final step involves the purification of the product using techniques like column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, dihydro derivatives, and substituted furan and thiophene compounds. These products can have different properties and applications depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

The compound has potential applications in biology, particularly in the study of enzyme interactions and metabolic pathways. Its heterocyclic rings can mimic natural substrates, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for drug development.

Industry

Industrially, the compound can be used in the production of polymers and advanced materials. Its unique electronic properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The furan and thiophene rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific biological context.

Comparison with Similar Compounds

Structural Features

Compound Name Key Structural Features
(E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide Furan-2-yl acrylamide; thiophen-2-yl with 1-hydroxyethyl substituent; ethyl linker
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Thiophen-2-yl acrylamide; p-tolyl substituent; no hydroxyethyl group
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Furan-2-yl acrylamide; N-methyl-p-tolyl group; no thiophene or hydroxyethyl
(E)-N-(3-Formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide (27a) Furan-2-yl acrylamide; morpholinophenyl with formyl group; no thiophene
(E)-3-(3,5-Dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide (5b) Dimethoxyphenyl acrylamide; indole-ethyl side chain; no heterocyclic substituents

Key Observations :

  • The hydroxyethyl-thiophene group in the target compound is unique among the compared derivatives, which typically feature simpler aromatic or alkyl substituents.
  • DM497 and DM490 highlight the impact of replacing furan with thiophene (or vice versa) on receptor modulation .

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility Insights
This compound Not Reported ~361.4 (calculated) Likely polar due to hydroxyethyl
DM497 Not Reported 271.35 Moderate (p-tolyl enhances lipophilicity)
DM490 Not Reported 269.30 Enhanced lipophilicity (N-methyl group)
27a 218–219 356.36 Polar (formyl and morpholino groups)
5b Not Reported 380.45 Moderate (dimethoxy and indole groups)

Key Observations :

  • The hydroxyethyl group in the target compound may improve aqueous solubility compared to DM497 or DM490.
  • Morpholino and formyl substituents in 27a contribute to higher melting points, suggesting stronger intermolecular interactions .

Key Observations :

  • Thiophene-to-furan substitutions (e.g., DM497 vs. DM490) drastically alter pharmacological profiles, suggesting the target compound’s hydroxyethyl-thiophene moiety may confer unique receptor interactions.
  • Enzyme inhibition (e.g., Sortase A) is common among acrylamides with polar substituents .

Biological Activity

(E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H17NO3S
  • Molecular Weight : 291.36538 g/mol
  • CAS Number : 2035018-15-4

The compound acts primarily as a positive allosteric modulator of the α7 nAChR, which is implicated in various neurological processes including anxiety and pain modulation. The interaction with nAChRs suggests potential therapeutic applications in treating anxiety disorders and neuropathic pain.

Anxiolytic Effects

Recent studies have demonstrated that similar compounds, such as 3-furan-2-yl-N-p-tolyl-acrylamide, exhibit anxiolytic-like activity in animal models. These findings suggest that this compound may have comparable effects:

  • Study Overview :
    • Objective : To assess the anxiolytic-like activity in mice.
    • Methods : Elevated plus maze and novelty suppressed feeding tests were employed.
    • Results : The compound showed significant anxiolytic effects at doses as low as 0.5 mg/kg after acute treatment, with enhanced efficacy noted in chronic treatments .

Antinociceptive Properties

The compound has also been investigated for its pain-relieving properties:

  • Study Overview :
    • Objective : To evaluate the antinociceptive effects in a mouse model of oxaliplatin-induced neuropathic pain.
    • Methods : Behavioral assays were conducted to measure pain responses.
    • Results : The compound demonstrated significant antinociceptive activity, suggesting its potential use in pain management therapies .

Inhibition of Viral Activity

In addition to its neurological effects, this compound has shown promise in inhibiting viral activities:

  • Study Overview :
    • Objective : To assess the inhibitory effects on SARS-CoV helicase activity.
    • Results : The compound exhibited an IC50 value of 2.09 ± 0.30 µM for ATP hydrolysis and 13.2 ± 0.9 µM for DNA unwinding, indicating significant antiviral potential.

Data Summary

Biological ActivityMethodologyObservationsReferences
Anxiolytic EffectsElevated plus maze, novelty suppressed feedingSignificant effect at 0.5 mg/kg; enhanced with chronic treatment ,
Antinociceptive EffectsMouse model of neuropathic painDemonstrated significant pain relief
Viral InhibitionIn vitro assaysIC50 values indicating effective inhibition of helicase activity

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